molecular formula C7H14N2O2 B13003358 2-(azetidin-3-yloxy)-N,N-dimethylacetamide

2-(azetidin-3-yloxy)-N,N-dimethylacetamide

Cat. No.: B13003358
M. Wt: 158.20 g/mol
InChI Key: POCCZNLPYRVEOU-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)-N,N-dimethylacetamide is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in organic and medicinal chemistry due to their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is known for its efficiency in synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of molecular iodine under microwave irradiation has been developed as a green and practical method for the synthesis of azetidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(azetidin-3-yloxy)-N,N-dimethylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in aza-Michael addition reactions, where NH-heterocycles are added to methyl 2-(azetidin-3-ylidene)acetates .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, which acts as a catalyst, and various NH-heterocycles. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products Formed: The major products formed from the reactions of this compound include functionalized azetidines and other heterocyclic compounds. These products are of interest for their potential biological and medicinal properties .

Scientific Research Applications

2-(azetidin-3-yloxy)-N,N-dimethylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug development. The compound’s unique structure makes it a valuable tool for investigating molecular interactions and pathways .

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(azetidin-3-yloxy)-N,N-dimethylacetamide include other azetidine derivatives, such as 3-(prop-1-en-2-yl)azetidin-2-ones and 3-allylazetidin-2-ones . These compounds share the azetidine ring structure but differ in their substituents and functional groups.

Uniqueness: What sets this compound apart from other similar compounds is its specific functional groups and the resulting chemical properties.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N,N-dimethylacetamide

InChI

InChI=1S/C7H14N2O2/c1-9(2)7(10)5-11-6-3-8-4-6/h6,8H,3-5H2,1-2H3

InChI Key

POCCZNLPYRVEOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1CNC1

Origin of Product

United States

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